REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:18])([CH3:17])[C:12](OCC)=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O.[NH2:20][NH2:21]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:18])([CH3:17])[C:12]([NH:20][NH2:21])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then was heated for additional 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C(=O)NN)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |